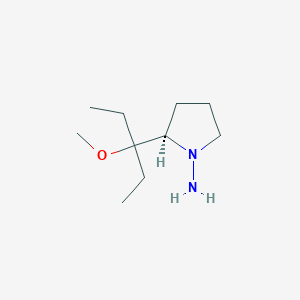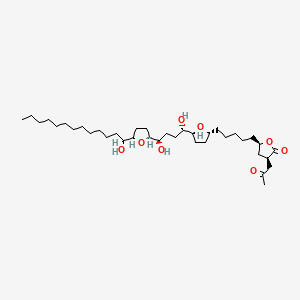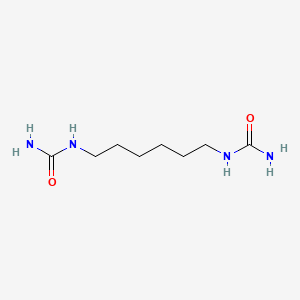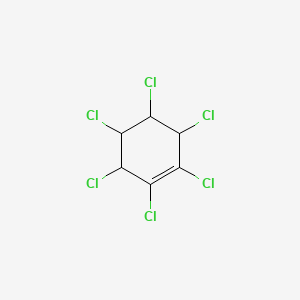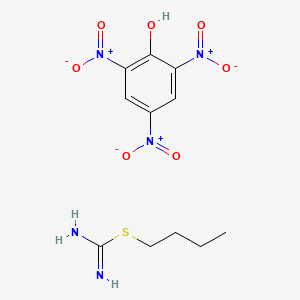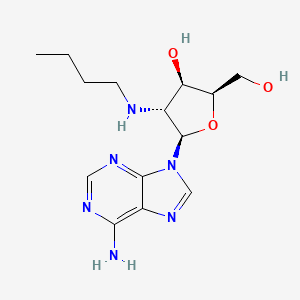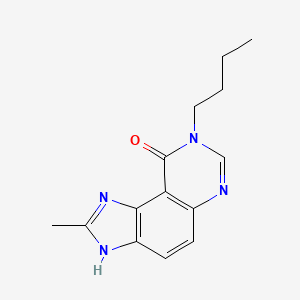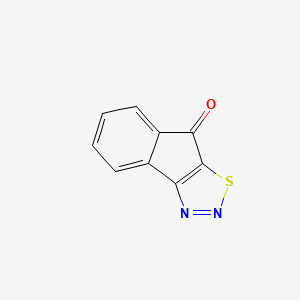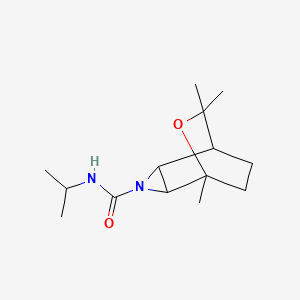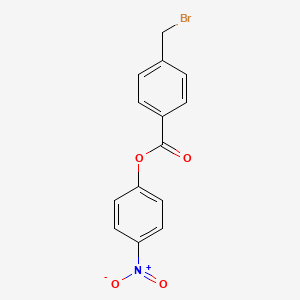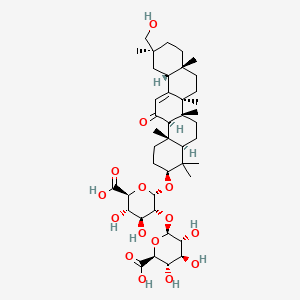
18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside is a triterpenoid saponin compound. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside involves multiple steps. One common method includes the reduction of glycyrrhizic acid using sodium borohydride (NaBH4) in refluxing isopropanol-water (2-PrOH:H2O) mixture, followed by work-up with hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification and chemical modification to achieve the desired structure. The process may include chromatographic techniques and crystallization to ensure high purity and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, as seen in the synthesis process.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel triterpenoid derivatives with enhanced properties.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Explored for its anti-inflammatory, anti-cancer, and cardioprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Effects: It protects myocardial cells by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Oleanolic Acid: A precursor to the compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Glycyrrhizic Acid: A structurally related compound with antiviral and anti-inflammatory effects.
Uniqueness: 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside stands out due to its unique glucuronopyranosyl moieties, which enhance its solubility and bioavailability. This structural feature contributes to its potent biological activities and therapeutic potential .
Properties
CAS No. |
134250-15-0 |
|---|---|
Molecular Formula |
C42H64O15 |
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O15/c1-37(2)22-8-11-42(7)32(21(44)16-19-20-17-38(3,18-43)12-13-39(20,4)14-15-41(19,42)6)40(22,5)10-9-23(37)54-36-31(27(48)26(47)30(56-36)34(52)53)57-35-28(49)24(45)25(46)29(55-35)33(50)51/h16,20,22-32,35-36,43,45-49H,8-15,17-18H2,1-7H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,38-,39+,40-,41+,42+/m0/s1 |
InChI Key |
QZQBDAOUQQTONF-MIUWDCFGSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


